molecular formula C25H19FN2O4 B2709512 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114648-74-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

Cat. No.: B2709512
CAS No.: 1114648-74-6
M. Wt: 430.435
InChI Key: DROMRCOSOIUDMJ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

  • Benzodioxolylmethyl group: A 1,3-benzodioxole moiety (a fused bicyclic aromatic system with two oxygen atoms) attached via a methyl group to the nitrogen of the acetamide backbone.
  • Substituted quinoline-oxy group: The acetamide’s oxygen is linked to a quinoline ring substituted with a fluorine atom at position 6 and a phenyl group at position 2.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4/c26-18-7-8-20-19(11-18)23(12-21(28-20)17-4-2-1-3-5-17)30-14-25(29)27-13-16-6-9-22-24(10-16)32-15-31-22/h1-12H,13-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROMRCOSOIUDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC(=NC4=C3C=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide typically involves multiple steps, including the formation of the benzodioxole and quinoline intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can yield reduced forms of the quinoline moiety.

    Substitution: The benzodioxole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the benzodioxole and quinoline rings, leading to a diverse array of derivatives.

Scientific Research Applications

Antimicrobial Activity

2.1 Antibacterial and Antifungal Properties

Compounds with benzodioxole moieties have been investigated for their antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide could be explored for its antibacterial potential.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium smegmatis6.25 µg/mL
Compound BPseudomonas aeruginosa19 mm inhibition diameter

Cancer Research

3.1 Potential Anticancer Activity

The structure of this compound suggests that it may interact with cancer-related pathways. Compounds containing quinoline and benzodioxole groups have been studied for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells . While direct studies on this specific compound are scarce, the existing literature supports further investigation into its anticancer potential.

Neuropharmacology

4.1 Effects on Neurotransmitter Systems

The acetylcholinesterase inhibitory activity noted in related compounds indicates that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenyquinolin -4 -yl)oxy]acetamide could influence neurotransmitter systems relevant to cognitive function. This mechanism is particularly important in the context of neurodegenerative diseases like Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of compounds structurally similar to N-[ (2H -1 ,3-benzodioxol -5 -yl)methyl]-2-[ (6-fluoro -2 -phenylquinolin -4 -yl) oxy]acetamide. These investigations typically focus on:

  • Synthesis Techniques : Various synthetic routes have been developed to create similar compounds with optimized biological activity.
  • Biological Assays : In vitro assays assessing enzyme inhibition and antimicrobial efficacy provide foundational data for evaluating the therapeutic potential of these compounds.
  • Structure–Activity Relationships (SAR) : Understanding how structural modifications impact biological activity helps guide future drug design efforts.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxolylmethyl-Acetamide Moieties

(a) N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
  • Key Similarities : Shares the benzodioxolylmethyl group and acetamide backbone.
  • Key Differences: Replaces the quinoline-oxy group with a thiazolo-pyridazinone ring system substituted with 4-fluorophenyl and methyl groups.
(b) 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-N-(3-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide
  • Key Similarities : Contains the benzodioxolylmethyl substituent.
  • Key Differences : The acetamide is part of an imidazole-carboxamide scaffold with a 3-chlorophenyl group.
  • Implications: The imidazole ring introduces basicity, which could enhance solubility compared to the quinoline-based target compound .

Quinoline-Based Analogues

(a) N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
  • Key Similarities: Features a quinolin-4-one core and benzodioxolyl group.
  • Key Differences: The quinoline is substituted with dimethoxy groups at positions 6 and 7 and a 4-methylbenzoyl group at position 3. Additionally, the benzodioxolyl group is directly attached to the acetamide nitrogen (lacking the methyl linker).
(b) N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide
  • Key Similarities : Contains a benzodioxolyl group and acetamide backbone.
  • Key Differences: Replaces the quinoline-oxy group with a 4-bromophenylmethyl-methylamino substituent.

Heterocyclic Acetamide Derivatives

(a) N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
  • Key Similarities : Acetamide backbone with aromatic substituents.
  • Key Differences: Uses a benzothiazole ring instead of benzodioxole and a 4-chlorophenyl group instead of quinoline.
  • Implications: Benzothiazoles are known for their electron-deficient nature, which may alter redox properties compared to benzodioxole .
(b) 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide
  • Key Similarities : Acetamide core with aromatic and heterocyclic substituents.
  • Key Differences : Incorporates a triazole-thio group and benzyloxy-phenyl substituent.
  • Implications : The triazole-thio moiety could enhance metal-binding capacity, relevant in protease inhibition .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Implications Reference
Target Compound Quinoline-oxy acetamide 6-Fluoro-2-phenylquinoline; benzodioxolylmethyl High lipophilicity, aromatic interactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-thiazolo-pyridazin-5-yl]acetamide Thiazolo-pyridazinone 4-Fluorophenyl, methyl Enhanced metabolic stability
N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide Quinolin-4-one 6,7-Dimethoxy, 4-methylbenzoyl Hydrogen-bonding capacity
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole 6-Ethoxy, 4-chlorophenyl Electron-deficient core
2-{[4-Allyl-5-(2-furyl)-4H-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide Triazole-thio Allyl, furyl, benzyloxy-phenyl Metal-binding potential

Research Implications

The structural diversity among these analogues highlights the following trends:

  • Benzodioxolylmethyl vs. Direct Benzodioxolyl Attachment : The methyl linker in the target compound may improve conformational flexibility compared to direct attachment (e.g., ).
  • Quinoline vs. Alternative Heterocycles: Quinoline derivatives (e.g., ) prioritize planar aromatic interactions, while thiazolo-pyridazinones () or triazoles () introduce varied electronic profiles.
  • Substituent Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electron density, impacting binding and solubility.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, with the CAS number 1114648-74-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C25_{25}H19_{19}FN2_{2}O4_{4}
  • Molecular Weight : 430.4 g/mol
  • Structural Features : It contains a benzodioxole moiety and a quinoline derivative, which are known to impart various biological activities.

The biological activity of this compound appears to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain kinases involved in signaling pathways that regulate cell proliferation and apoptosis. For instance, studies have shown that benzodioxole derivatives can modulate glycogen synthase kinase 3 beta (GSK3B), affecting insulin signaling and potentially influencing metabolic pathways .
  • Antioxidant Properties : The presence of the benzodioxole structure is associated with antioxidant activity, which may protect cells from oxidative stress and inflammation .
  • Interaction with Receptors : Similar compounds have been shown to act as receptor agonists or antagonists, suggesting that this compound might interact with specific receptors involved in cellular signaling.

Biological Activity Insights

Recent studies have evaluated the biological activities of related compounds, providing insights into the potential effects of this compound:

Study FocusFindings
Root Growth Promotion Compounds similar to N-[...]-acetamide have shown significant root growth promotion in Arabidopsis thaliana and Oryza sativa, indicating potential agricultural applications .
Cellular Effects Investigations into related benzodioxole derivatives revealed effects on cell cycle regulation and apoptosis in various cancer cell lines. The modulation of GSK3B was particularly noted in studies involving metabolic regulation .

Case Studies

  • Agricultural Applications : A study demonstrated that compounds with similar structures enhanced root elongation in plants at specific concentrations, suggesting their utility as growth regulators in agriculture .
  • Cancer Research : In vitro studies on cancer cell lines indicated that benzodioxole derivatives could induce apoptosis and inhibit proliferation through GSK3B modulation. This suggests a potential therapeutic role for N-[...]-acetamide in oncology .

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